4-Chloro-8-ethoxyquinoline-3-carbonitrile
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Description
The compound 4-Chloro-8-ethoxyquinoline-3-carbonitrile is a derivative of quinoline, which is a heterocyclic aromatic organic compound. Quinoline derivatives have been extensively studied due to their diverse biological activities and applications in medicinal chemistry. The chloroquinoline-3-carbonitrile derivatives, in particular, have been the subject of research due to their potential as kinase inhibitors and their use in the synthesis of biologically active compounds .
Synthesis Analysis
The synthesis of quinoline derivatives such as 4-anilinoquinoline-3-carbonitriles involves several steps, including condensation, cyclization, and chlorination reactions. One method described involves the condensation of dialkoxyanilines with ethyl (ethoxymethylene)cyanoacetate, followed by thermal cyclization to yield 4-oxoquinoline-3-carbonitriles. Subsequent chlorination and reaction with substituted anilines produce the desired inhibitors . Another approach for synthesizing related compounds involves a one-pot reaction in a basic ionic liquid, which results in the formation of N2-substituted 2-aminoquinoline-3-carbonitriles .
Molecular Structure Analysis
The molecular structure of chloroquinoline-3-carbonitriles has been studied using various spectroscopic techniques and theoretical calculations. For instance, a new fluorescent derivative containing a triazole moiety was investigated for its optimized structural parameters, spectroscopic characteristics (FT-IR and NMR), electronic properties, and photophysical behavior using density functional theory (DFT) calculations . These studies provide insights into the electronic structure and potential interactions of the molecule with biological targets.
Chemical Reactions Analysis
Chloroquinoline-3-carbonitriles undergo a variety of chemical reactions, which have been systematically reviewed. These reactions include substitutions at the chloro and cyano groups and have been utilized to produce a range of biologically active compounds. The versatility of these reactions allows for the modification of the quinoline scaffold to tailor the properties of the resulting compounds for specific applications .
Physical and Chemical Properties Analysis
The physical and chemical properties of chloroquinoline-3-carbonitriles are influenced by their molecular structure. For example, the presence of electron-withdrawing groups such as the cyano group can affect the molecule's reactivity and interaction with biological targets. The fluorescent properties of certain derivatives make them suitable as dyes, with solvent and pH-independent fluorescence being a desirable characteristic for some applications . Additionally, the nonlinear optical properties and thermal stability of these compounds have been evaluated, revealing potential for use in various technological applications .
Scientific Research Applications
Optoelectronic and Charge Transport Properties
4-Chloro-8-ethoxyquinoline-3-carbonitrile derivatives have been explored for their potential in optoelectronics and charge transport. A study by Irfan et al. (2020) investigated the structural, electronic, optical, and charge transport properties of hydroquinoline derivatives, including chlorophenyl variants. They found these compounds might show efficient multifunctional material properties due to their smaller hole reorganization energies and better hole transport tendency (Irfan et al., 2020).
Synthesis and Chemical Reactions
Mekheimer et al. (2019) reviewed the synthesis and chemical reactions of chloroquinoline-3-carbonitrile derivatives. They highlighted various synthetic methods and reactions involving chloro and cyano substituents, indicating the versatility and applicability of these compounds in producing biologically active compounds (Mekheimer et al., 2019).
Corrosion Inhibition
Erdoğan et al. (2017) conducted a computational study on the corrosion inhibition properties of novel quinoline derivatives, including 2-amino-7-hydroxy-4-phenyl-1,4-dihydroquinoline-3-carbonitrile, against the corrosion of iron. They found these derivatives to be effective corrosion inhibitors, providing insights into the relationship between corrosion inhibition and global reactivity descriptors (Erdoğan et al., 2017).
Inhibitors of Epidermal Growth Factor Receptor Kinase
Wissner et al. (2000) described the synthesis of 4-anilino-6,7-dialkoxyquinoline-3-carbonitrile inhibitors of epidermal growth factor receptor kinase. These inhibitors showed comparable activity to quinazoline-based inhibitors and provided a new approach to EGF-R kinase inhibition, highlighting their potential in therapeutic applications (Wissner et al., 2000).
properties
IUPAC Name |
4-chloro-8-ethoxyquinoline-3-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClN2O/c1-2-16-10-5-3-4-9-11(13)8(6-14)7-15-12(9)10/h3-5,7H,2H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNPSZYCMCVGDCH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC2=C(C(=CN=C21)C#N)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.66 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-8-ethoxyquinoline-3-carbonitrile |
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